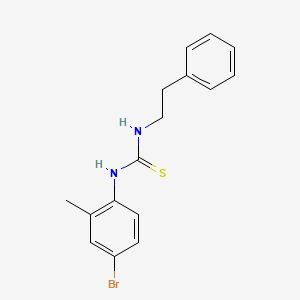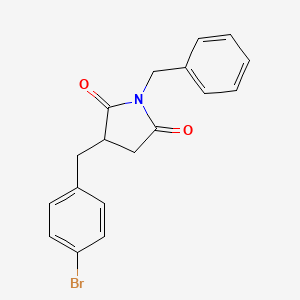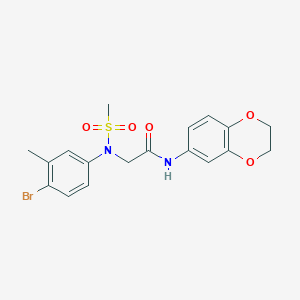![molecular formula C16H12BrClN2O2 B5092295 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5092295.png)
1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione, also known as BCPAO, is a synthetic compound that has gained attention in scientific research due to its potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer. 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione also activates the JNK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione has been shown to have antioxidant properties. 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione has also been shown to modulate the activity of enzymes involved in lipid metabolism, suggesting a potential role in treating metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione in lab experiments is its high purity and stability. 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione is also relatively easy to synthesize in large quantities. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential therapeutic applications.
Future Directions
There are several future directions for research on 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione. One area of interest is its potential use in treating neurodegenerative disorders. Another area is its potential use in treating metabolic disorders. Further research is also needed to fully understand its mechanism of action and to develop more effective therapeutic applications.
Synthesis Methods
1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione is synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with malonic acid followed by the addition of 4-chloroaniline and pyrrolidine. The final product is obtained through purification and recrystallization. This method has been optimized for high yield and purity.
Scientific Research Applications
1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione has been studied for its potential as a therapeutic agent in various diseases. One study showed that 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study demonstrated that 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione has anti-tumor activity by inducing apoptosis in cancer cells. 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione has also been investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-chloroanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O2/c17-10-1-7-13(8-2-10)20-15(21)9-14(16(20)22)19-12-5-3-11(18)4-6-12/h1-8,14,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRHENFPEZBMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5092220.png)
![methyl 4-[(3,5-dimethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5092228.png)

![4-chloro-N-[3-(diethylamino)propyl]-N-{2-[(diphenylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5092250.png)


![2-imino-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5092262.png)
![2-[1-methyl-2-oxo-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5092277.png)
![3-[({2-[(4-methoxybenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide](/img/structure/B5092291.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5092293.png)
![1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5092300.png)
![N-(3,4-dimethoxyphenyl)-1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B5092312.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B5092320.png)
![2-(4-chlorophenyl)-N-{[(4,5-dichloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B5092324.png)